

# An In-depth Technical Guide to Fospropofol Disodium: Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: Fospropofol

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## Introduction

**Fospropofol** disodium, marketed under the trade name Lusedra, is a water-soluble prodrug of the intravenous anesthetic agent propofol.[1] Developed to overcome some of the formulation challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination, **fospropofol** disodium offers a clear, aqueous solution for intravenous administration.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for **fospropofol** disodium.

## Chemical Structure and Identification

**Fospropofol** disodium is chemically described as 2,6-diisopropylphenoxyethyl phosphate, disodium salt.[3] The addition of a phosphate group to the propofol molecule imparts water solubility.[4]

Chemical Structure Diagram:

A diagram of the chemical structure of **fospropofol** disodium.

Table 1: Chemical Identification of **Fospropofol** Disodium

Identifier	Value
IUPAC Name	disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate[1]
CAS Number	258516-87-9[1]
Molecular Formula	C <sub>13</sub> H <sub>19</sub> Na <sub>2</sub> O <sub>5</sub> P[3]
Molecular Weight	332.24 g/mol [3]

## Physicochemical Properties

**Fospropofol** disodium is a white to off-white powder that is freely soluble in water.[3] Its aqueous solution is clear and colorless. The pH of the commercially available injection is between 8.2 and 9.0.[5]

Table 2: Physicochemical Properties of **Fospropofol** Disodium

Property	Value
Appearance	White to off-white powder
Solubility	Water-soluble[2]
pKa (solution)	8.2 - 9.0[5]
LogP (fospropofol free acid)	4.25540
Boiling Point	441.5°C at 760 mmHg
Flash Point	220.8°C

## Synthesis and Manufacturing

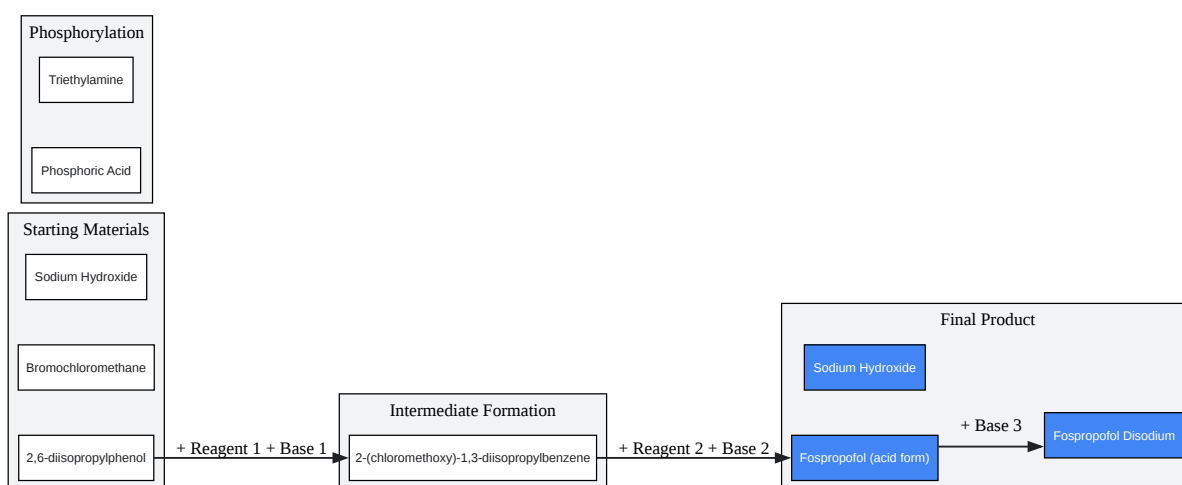
Several synthetic routes for **fospropofol** disodium have been described. A common method involves the reaction of 2,6-diisopropylphenol with a phosphono-O-methylating agent.

### Experimental Protocol: Synthesis of **Fospropofol** Disodium

A representative synthesis involves the following steps:

- **Alkylation of 2,6-diisopropylphenol:** 2,6-diisopropylphenol is reacted with bromochloromethane in the presence of a base, such as sodium hydroxide, to form 2-(chloromethoxy)-1,3-diisopropylbenzene.
- **Phosphorylation:** The resulting intermediate is then reacted with a phosphate source, such as phosphoric acid, in the presence of a base like triethylamine.
- **Salt Formation:** The final product, **fospropofol**, is treated with a sodium source, typically sodium hydroxide, to form the disodium salt.

Logical Relationship of a Synthetic Pathway:



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A simplified workflow for the synthesis of **fospropofol** disodium.

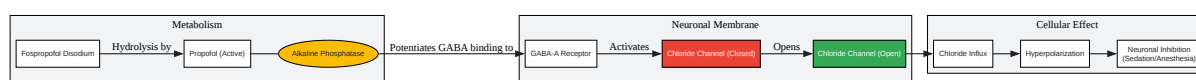
## Mechanism of Action

**Fospropofol** disodium is a prodrug and is pharmacologically inactive until it is metabolized in the body.<sup>[1]</sup> Upon intravenous administration, it is rapidly hydrolyzed by alkaline phosphatases,

which are ubiquitous enzymes found on the surface of endothelial cells, to produce the active metabolite, propofol, along with phosphate and formaldehyde.[2] The formaldehyde is subsequently oxidized to formate and eliminated.

Propofol exerts its sedative and hypnotic effects by potentiating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and neuronal inhibition.

Signaling Pathway of Propofol (Active Metabolite):



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Metabolism of **fospropofol** and the subsequent action of propofol on the GABA-A receptor.

## Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of **fospropofol** disodium is characterized by its rapid conversion to propofol. The pharmacodynamics are therefore primarily those of propofol, although the onset of action is delayed compared to a direct injection of propofol due to the time required for metabolic conversion.

Table 3: Summary of Pharmacokinetic Parameters

Parameter	Fospropofol Disodium	Propofol (from Fospropofol)
Cmax (µg/mL)	138.4 ± 20.0 (10-30 mg/kg dose)[6]	3.4 ± 1.0 (10-30 mg/kg dose) [6]
Tmax (min)	4 - 5[6]	9 - 15[6]
Volume of Distribution (Vd)	~0.33 L/kg[5]	~4.5 L/kg[5]
Clearance (CL)	~0.3 L/h/kg[5]	~1.1 L/h/kg[5]
Elimination Half-life (t <sub>1/2</sub> )	~0.88 hours[5]	~1.13 hours[5]

Note: Values are approximate and can vary based on patient population and dosing.

## Analytical Methodologies

The quantitative analysis of **fospropofol** disodium and its active metabolite, propofol, is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique.

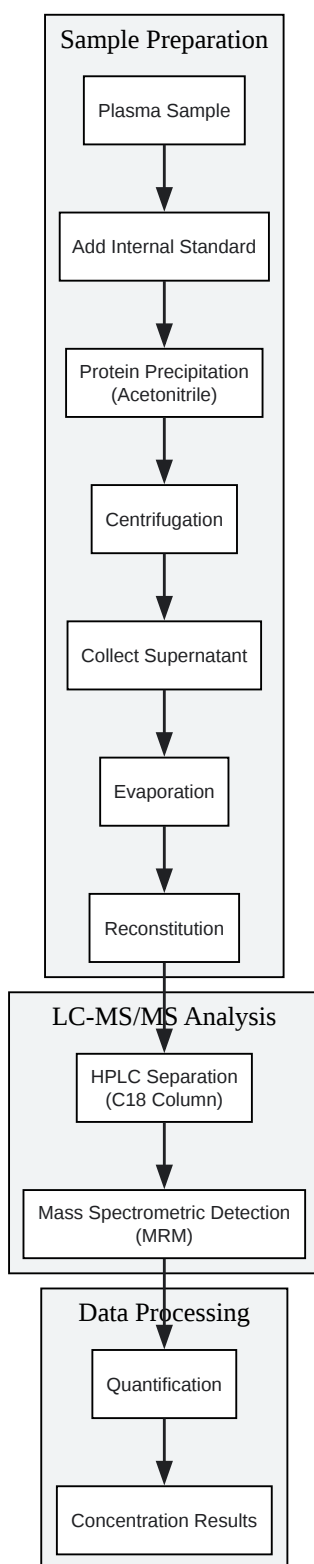
Experimental Protocol: Quantitative Analysis of **Fospropofol** Disodium in Plasma by LC-MS/MS

This protocol is a representative method based on literature for the analysis of **fospropofol** and propofol in biological matrices.[7]

- Sample Preparation:
  - To a 100 µL plasma sample, add an internal standard solution (e.g., a deuterated analog of **fospropofol** or propofol).
  - Precipitate proteins by adding 300 µL of acetonitrile.
  - Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Chromatographic Conditions:
  - HPLC System: A system capable of gradient elution.
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient to separate **fospropofol** and propofol (e.g., starting with 10% B, increasing to 90% B over 5 minutes).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometric Detection:
  - Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray ionization (ESI), typically in negative mode for **fospropofol** and positive or negative mode for propofol.
  - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and internal standards.

Experimental Workflow for Analysis:



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A typical workflow for the quantitative analysis of **fospropofol** disodium in a biological matrix.

## Conclusion

**Fospropofol** disodium represents a significant advancement in intravenous anesthetic delivery, offering a water-soluble alternative to propofol with a distinct pharmacokinetic profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

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